1,1'-Biphenyl, 3-(chloromethyl)-4'-methoxy-
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Overview
Description
1,1’-Biphenyl, 3-(chloromethyl)-4’-methoxy- is an organic compound with the molecular formula C14H13ClO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chloromethyl group at the 3-position and a methoxy group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 3-(chloromethyl)-4’-methoxy- typically involves the chloromethylation of 1,1’-biphenyl derivatives. One common method is the reaction of 1,1’-biphenyl with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of novel solvent systems can improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 3-(chloromethyl)-4’-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce aldehydes or acids .
Scientific Research Applications
1,1’-Biphenyl, 3-(chloromethyl)-4’-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-(chloromethyl)-4’-methoxy- involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The methoxy group may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1,1’-Biphenyl, 4-chloromethyl-: Similar structure but lacks the methoxy group.
1,1’-Biphenyl, 4-methoxy-: Similar structure but lacks the chloromethyl group.
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Contains two chloromethyl groups instead of one.
Uniqueness: 1,1’-Biphenyl, 3-(chloromethyl)-4’-methoxy- is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
177976-42-0 |
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Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,10H2,1H3 |
InChI Key |
HHTDFLDGRRRZQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)CCl |
Origin of Product |
United States |
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